2-Bromo-5-(1-methylpiperidin-4-yl)pyridine
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Overview
Description
2-Bromo-5-(1-methylpiperidin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core.
Preparation Methods
The synthesis of 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-5-(1-methylpiperidin-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
2-Bromo-5-(1-methylpiperidin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2-Bromo-5-(1-methylpiperidin-4-yl)pyridine can be compared with other similar compounds such as:
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring and is used in similar applications.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: This compound features a piperazine ring and is also used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for particular applications .
Properties
Molecular Formula |
C11H15BrN2 |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-5-(1-methylpiperidin-4-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
QIBFZITTXISOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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